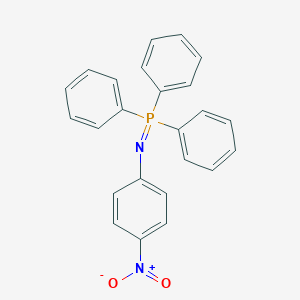

N-(p-Nitrophenyl)triphenylphosphine imide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl)imino-triphenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N2O2P/c27-26(28)21-18-16-20(17-19-21)25-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLHCHSLVSDURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298867 | |

| Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14562-02-8 | |

| Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(p-Nitrophenyl)triphenylphosphine imide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(p-Nitrophenyl)triphenylphosphine imide, a versatile iminophosphorane. The document is tailored for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the foundational principles of the Staudinger reaction, the primary synthetic route to this class of compounds, and provide a detailed, step-by-step protocol for its laboratory preparation. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Iminophosphoranes

Iminophosphoranes, also known as phosphine imides or aza-ylides, are a class of organophosphorus compounds characterized by a phosphorus-nitrogen double bond (P=N). These compounds are highly valuable synthetic intermediates, most notably for their role in the aza-Wittig reaction, which allows for the formation of imines from carbonyl compounds.[1] The reactivity of the P=N bond also extends to reactions with carboxylic acids and acyl halides to produce N-substituted amides and imidoyl halides, respectively.[2]

N-(p-Nitrophenyl)triphenylphosphine imide is a specific iminophosphorane that incorporates an electron-withdrawing nitro group on the N-aryl substituent. This structural feature modulates the electronic properties and reactivity of the iminophosphorane, making it a subject of interest for various synthetic transformations. Its synthesis is a classic example of the Staudinger reaction, a mild and efficient method for the preparation of iminophosphoranes from organic azides and phosphines.[3][4]

Synthesis via the Staudinger Reaction

The Staudinger reaction, discovered by Hermann Staudinger, is a robust chemical reaction between an organic azide and a phosphine or phosphite to yield an iminophosphorane.[3] The reaction proceeds with the expulsion of dinitrogen gas and is known for its high yields and tolerance of a wide range of functional groups.[2]

Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate is typically unstable and undergoes a rearrangement through a four-membered ring transition state to release nitrogen gas and form the stable iminophosphorane.[1][2]

Caption: Mechanism of the Staudinger Reaction.

Experimental Protocol

This protocol details the synthesis of N-(p-Nitrophenyl)triphenylphosphine imide from triphenylphosphine and p-azidonitrobenzene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Triphenylphosphine | 262.29 | 2.62 g | 10.0 |

| p-Azidonitrobenzene | 164.12 | 1.64 g | 10.0 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Diethyl ether | - | 100 mL | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (2.62 g, 10.0 mmol) in 25 mL of dichloromethane.

-

Addition of Azide: To this stirring solution, add a solution of p-azidonitrobenzene (1.64 g, 10.0 mmol) in 25 mL of dichloromethane dropwise over 15 minutes at room temperature. The addition of the azide is often accompanied by the evolution of nitrogen gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Product Isolation: Once the reaction is complete, reduce the solvent volume in vacuo. Add diethyl ether to the concentrated solution to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting solid in a vacuum oven to yield N-(p-Nitrophenyl)triphenylphosphine imide as a solid.

Characterization of N-(p-Nitrophenyl)triphenylphosphine imide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is employed for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₄H₁₉N₂O₂P |

| Molecular Weight | 398.40 g/mol |

| Appearance | Yellow solid |

| Melting Point | 169 °C[5] |

| Solubility | Soluble in chlorinated solvents, THF |

Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(p-Nitrophenyl)triphenylphosphine imide is expected to show characteristic absorption bands.

Expected FT-IR Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | Aromatic C-H stretching |

| ~1590 | N=O stretching of the nitro group[6] |

| ~1500, 1440 | Aromatic C=C stretching |

| ~1340 | P=N stretching |

| ~1110 | P-C (Aryl) stretching[7] |

| ~750, 690 | C-H out-of-plane bending (monosubstituted benzene) |

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. For N-(p-Nitrophenyl)triphenylphosphine imide, ¹H, ¹³C, and ³¹P NMR are particularly informative.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons of the triphenylphosphine and p-nitrophenyl groups. The protons on the p-nitrophenyl ring will appear as two distinct doublets due to their coupling. The protons of the triphenylphosphine moiety will appear as a complex multiplet in the aromatic region.[8][9]

-

¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule. The carbons of the p-nitrophenyl group will be influenced by the electron-withdrawing nitro group.

-

³¹P NMR: Phosphorus-31 NMR is a highly sensitive technique for phosphorus-containing compounds.[10][11] N-(p-Nitrophenyl)triphenylphosphine imide is expected to show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of an iminophosphorane. The chemical shift provides direct evidence for the formation of the P=N bond.[12]

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of N-(p-Nitrophenyl)triphenylphosphine imide should show a molecular ion peak (M⁺) corresponding to its molecular weight of 398.40 g/mol .

Applications in Organic Synthesis

N-(p-Nitrophenyl)triphenylphosphine imide, as a representative iminophosphorane, is a valuable reagent in organic synthesis. Its primary application is in the aza-Wittig reaction , where it reacts with aldehydes and ketones to form imines. This reaction is a cornerstone for the synthesis of nitrogen-containing heterocycles and other complex molecules.[2]

Caption: General workflow of the aza-Wittig reaction.

The presence of the p-nitrophenyl group can influence the reactivity and selectivity of these reactions, offering opportunities for fine-tuning synthetic strategies. Triphenylphosphine itself is a versatile reagent in a multitude of other organic transformations, including the Mitsunobu and Appel reactions.[13]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of N-(p-Nitrophenyl)triphenylphosphine imide via the Staudinger reaction, a highly efficient and reliable method. The guide has also outlined a comprehensive analytical workflow for the characterization and purity assessment of the synthesized product, ensuring the integrity of experimental results. The utility of this iminophosphorane as a synthetic intermediate, particularly in the aza-Wittig reaction, underscores its importance in the field of organic synthesis. The principles and methodologies described herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of organophosphorus compounds.

References

-

Staudinger reaction - Wikipedia. Available at: [Link]

-

Staudinger Reaction - Organic Chemistry Portal. Available at: [Link]

-

Staudinger Reaction (Reduction) | OpenOChem Learn. Available at: [Link]

-

N-(p-Nitrophenyl)triphenylphosphine imide Properties - EPA. Available at: [Link]

-

¹H NMR spectra of trans-[bromo(p-nitrophenyl)bis(triphenylphosphine)palladium(II)]. Available at: [Link]

-

Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Available at: [Link]

-

synthesis of triphenylphosphine and its industrial preparation methods - BDMAEE. Available at: [Link]

-

Triphenylphosphine - Organic Chemistry Portal. Available at: [Link]

-

Triphenylphosphine phenylimide - Wikipedia. Available at: [Link]

-

SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES - INIS-IAEA. Available at: [Link]

-

Synthesis, Characterization and Catalytic Activities of Palladium(II) Nitroaryl Complexes - ResearchGate. Available at: [Link]

-

(PDF) Synthetic Applications of Triphenylphosphine - ResearchGate. Available at: [Link]

-

Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Phosphine, triphenyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. Available at: [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

-

An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes - Open PRAIRIE - South Dakota State University. Available at: [Link]

-

1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm - ResearchGate. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 4. Staudinger Reaction [organic-chemistry.org]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Triphenylphosphine(603-35-0) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Staudinger Reaction Mechanism for p-Nitrophenyl Azide

Introduction

First discovered by Hermann Staudinger and Jules Meyer in 1919, the Staudinger reaction has become a cornerstone of modern organic synthesis, providing a mild and efficient method for the reduction of azides to primary amines.[1][2][3] The reaction involves the treatment of an organic azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane (also known as an aza-ylide), which is subsequently hydrolyzed to the corresponding amine and phosphine oxide.[4][5][6] This transformation is highly chemoselective and proceeds in nearly quantitative yields, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][6][7]

This in-depth technical guide focuses on the Staudinger reaction mechanism with a specific and particularly reactive substrate: p-nitrophenyl azide. The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the reaction kinetics and the stability of the intermediates. Understanding these nuances is critical for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors. We will explore the core mechanistic steps, the role of the p-nitro substituent, experimental protocols, and the broader applications of this versatile reaction.

Core Reaction Mechanism: A Step-by-Step Analysis

The Staudinger reaction of p-nitrophenyl azide with a tertiary phosphine, such as triphenylphosphine (PPh₃), proceeds through a well-defined sequence of steps. Experimental evidence suggests that the reaction does not involve free radical or nitrene intermediates.[1]

Step 1: Nucleophilic Attack and Formation of the Phosphazide Intermediate

The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the phosphine at the terminal nitrogen atom (Nγ) of the p-nitrophenyl azide.[4] This concerted attack leads to the formation of a linear phosphazide intermediate. Computational studies using density functional theory (DFT) have shown that for substituted azides and phosphines, the reaction preferentially proceeds through a cis-transition state.[8]

Step 2: Dinitrogen Extrusion and Aza-Ylide Formation

The phosphazide intermediate is generally unstable and readily undergoes the extrusion of a molecule of dinitrogen (N₂). This step is thermodynamically driven by the formation of the highly stable N₂ molecule.[2] The loss of nitrogen gas results in the formation of an iminophosphorane, also referred to as an aza-ylide.[6] This intermediate is a key species in the Staudinger reaction and its subsequent transformations.

Step 3: Hydrolysis to the Primary Amine and Phosphine Oxide

In the presence of water, the iminophosphorane is hydrolyzed to yield the final products: the primary amine (p-nitroaniline in this case) and a phosphine oxide (e.g., triphenylphosphine oxide).[4][5] The strong P=O bond in the phosphine oxide provides a significant thermodynamic driving force for this final step.[1]

Below is a visual representation of the core Staudinger reaction mechanism.

Caption: Core mechanism of the Staudinger reaction.

The Influence of the p-Nitro Group: A Deeper Mechanistic Insight

The presence of the electron-withdrawing p-nitro group on the aryl azide has a profound effect on the Staudinger reaction. This substituent significantly enhances the electrophilicity of the azide, thereby accelerating the initial nucleophilic attack by the phosphine.

Enhanced Reaction Kinetics

Kinetic studies have demonstrated that electron-withdrawing substituents on the aryl azide increase the rate of the Staudinger reaction. For instance, the reaction between 1-azido-4-nitrobenzene and triphenylphosphine has a reported rate constant of 0.611 M⁻¹s⁻¹, which is significantly faster than that of unsubstituted phenyl azide.[9] This acceleration is attributed to the stabilization of the negative charge that develops on the nitrogen atom adjacent to the aromatic ring in the transition state of the nucleophilic attack.

Stability of the Aza-ylide Intermediate

While the initial reaction is faster, the resulting aza-ylide intermediate derived from p-nitrophenyl azide can exhibit increased stability.[10] This stability can make the subsequent hydrolysis step the rate-determining step of the overall reduction process, particularly under anhydrous conditions. In some cases, these stable iminophosphoranes can be isolated and characterized.[1][6]

The following diagram illustrates the key steps influenced by the p-nitro group.

Caption: Influence of the p-nitro group on the reaction.

Experimental Protocol: A Practical Guide

This section provides a general, step-by-step methodology for conducting the Staudinger reaction of p-nitrophenyl azide with triphenylphosphine.

Materials and Reagents

| Reagent/Material | Molar Equivalents | Purpose |

| p-Nitrophenyl azide | 1.0 | Starting material |

| Triphenylphosphine | 1.0 - 1.2 | Reducing agent |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| Water | 5 - 10 | For hydrolysis |

| Round-bottom flask | - | Reaction vessel |

| Magnetic stirrer | - | For mixing |

| Inert atmosphere setup (N₂ or Ar) | - | To exclude moisture |

Step-by-Step Procedure

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenyl azide (1.0 eq) in anhydrous tetrahydrofuran (THF).[11]

-

Addition of Triphenylphosphine : To the stirred solution, add triphenylphosphine (1.0 - 1.2 eq) portion-wise at room temperature.[11] A slight exotherm and evolution of nitrogen gas may be observed.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the iminophosphorane formation can be monitored by thin-layer chromatography (TLC) or by observing the cessation of nitrogen evolution.[11] This step typically takes 2-4 hours.[11]

-

Hydrolysis : Once the formation of the iminophosphorane is complete, add water (5-10 eq) to the reaction mixture.

-

Work-up : Stir the mixture vigorously for several hours or overnight to ensure complete hydrolysis.[11]

-

Isolation and Purification : Remove the THF under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer, containing the product and triphenylphosphine oxide, is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by flash column chromatography to separate the p-nitroaniline from the triphenylphosphine oxide.

The following workflow diagram summarizes the experimental procedure.

Caption: Experimental workflow for the Staudinger reaction.

Applications in Drug Development and Chemical Biology

The Staudinger reaction and its modifications, such as the Staudinger ligation, have found widespread applications in drug development and chemical biology.[12][] The bio-orthogonal nature of the azide and phosphine functional groups allows for their use in complex biological systems without interfering with native cellular processes.[12]

Staudinger Ligation

A significant advancement is the Staudinger ligation, where an electrophilic trap is incorporated into the phosphine reagent. This allows for the formation of a stable amide bond upon reaction with an azide, effectively "ligating" two molecules together.[] This has been instrumental in:

-

Protein engineering and modification : Site-specific modification of proteins with probes, tags, or other functionalities.[12][]

-

Cell surface labeling : Investigating cell surface glycans and other biomolecules.

-

Drug delivery : Conjugating drugs to targeting moieties.

The use of electron-deficient aryl azides, such as derivatives of p-nitrophenyl azide, can lead to the formation of stable aza-ylides, which is a key feature in certain bioconjugation strategies.[10][14]

Conclusion

The Staudinger reaction of p-nitrophenyl azide is a powerful and mechanistically fascinating transformation. The presence of the p-nitro group not only accelerates the initial reaction but also influences the stability of the key aza-ylide intermediate. A thorough understanding of these mechanistic nuances is paramount for researchers aiming to harness the full potential of this reaction in their synthetic strategies. From fundamental organic synthesis to cutting-edge applications in chemical biology and drug development, the Staudinger reaction continues to be a vital tool in the modern chemist's arsenal.

References

-

Wikipedia. (n.d.). Staudinger reaction. Wikipedia. [Link]

-

Chen, Y., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5707. [Link]

-

Xie, R., et al. (n.d.). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. PMC. [Link]

-

MDPI. (2017, May 12). Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions. MDPI. [Link]

-

Raines Lab. (n.d.). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Raines Lab. [Link]

-

Lin, C. Y., et al. (n.d.). Mechanisms of Staudinger Reactions within Density Functional Theory. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction. Organic Chemistry Portal. [Link]

-

J&K Scientific LLC. (2025, March 23). Staudinger Reaction. J&K Scientific LLC. [Link]

-

Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Organic Chemistry Tutor. [Link]

-

ResearchGate. (n.d.). Aryl azides and phosphines used in this Staudinger reduction triggered.... ResearchGate. [Link]

-

MolecularCloud. (2025, October 29). Applications of Staudinger Ligation. MolecularCloud. [Link]

-

TutorChase. (n.d.). How is a Staudinger reaction used in azide synthesis?. TutorChase. [Link]

-

RSC Publishing. (n.d.). A novel application of the Staudinger ligation to access neutral cyclic di-nucleotide analog precursors via a divergent method. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Competition experiments. ResearchGate. [Link]

-

Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. HZDR. [Link]

-

YouTube. (2025, October 17). Staudinger Reaction. YouTube. [Link]

-

ResearchGate. (n.d.). Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins?. ResearchGate. [Link]

-

ResearchGate. (n.d.). Screening of aromatic azides to form stable aza-ylides using triphenylphosphine (2a). ResearchGate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 5. Staudinger Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Staudinger Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Applications of Staudinger Ligation | MolecularCloud [molecularcloud.org]

- 14. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Data & Characterization of N-(p-Nitrophenyl)triphenylphosphine Imide

This technical guide details the spectroscopic characterization and synthesis of N-(p-Nitrophenyl)triphenylphosphine imide (CAS: 14562-02-8), a classic aza-ylide (iminophosphorane).

Executive Summary

Compound: N-(p-Nitrophenyl)triphenylphosphine imide

Synonyms: Triphenylphosphine N-(4-nitrophenyl)imide; 4-Nitro-N-(triphenylphosphoranylidene)aniline

CAS Registry Number: 14562-02-8

Molecular Formula:

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, UV-Vis) and synthesis of N-(p-Nitrophenyl)triphenylphosphine imide. As a stable aza-ylide, this compound serves as a critical intermediate in the Staudinger reaction and a model system for studying

Physical Properties

The following physicochemical data distinguishes the imide from its precursors (triphenylphosphine and p-nitrophenyl azide) and its hydrolysis products.

| Property | Value / Description | Source / Notes |

| Appearance | Yellow to Orange Crystalline Solid | Due to |

| Melting Point | 169 °C | Experimental Average [1] |

| Solubility | Soluble in | Hydrolyzes slowly in wet acidic media |

| Stability | Stable at room temperature; Moisture sensitive over time | Store under inert atmosphere (Ar/N2) |

Synthesis & Experimental Protocol

The standard synthesis utilizes the Staudinger Reaction , where triphenylphosphine (

Reagents

-

Triphenylphosphine (

): 1.0 equivalent (Recrystallized from EtOH) -

p-Nitrophenyl azide: 1.0 equivalent (Caution: Azides are potentially explosive; handle with care)

-

Solvent: Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

Step-by-Step Protocol

-

Preparation: Dissolve

(2.62 g, 10 mmol) in 20 mL of anhydrous THF under a nitrogen atmosphere. -

Addition: Dropwise add a solution of p-nitrophenyl azide (1.64 g, 10 mmol) in 10 mL THF at room temperature.

-

Reaction: Stir the mixture. Immediate evolution of

gas bubbles will be observed. The solution will darken to a deep yellow/orange color. -

Completion: Stir for 2–3 hours until gas evolution ceases.

-

Isolation: Concentrate the solvent under reduced pressure. The product often precipitates directly from ether.

-

Purification: Recrystallize from hot benzene/hexane or dichloromethane/ether to yield bright yellow crystals (MP: 169 °C).

Reaction Mechanism (Staudinger)

The reaction proceeds via a phosphazide intermediate, which undergoes rearrangement to eliminate

Caption: Mechanism of the Staudinger reaction forming the P=N bond via N2 elimination.

Spectroscopic Characterization

The following data represents the definitive spectral fingerprints for N-(p-Nitrophenyl)triphenylphosphine imide.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the highly polar

| Functional Group | Wavenumber ( | Intensity | Assignment |

| P=N Stretch | 1330 – 1360 | Strong | Characteristic of N-aryl phosphimines [2] |

| NO2 (Asym) | 1500 – 1530 | Strong | Asymmetric stretching of nitro group |

| NO2 (Sym) | 1300 – 1340 | Strong | Symmetric stretching (often overlaps P=N) |

| P-Ph (Aromatic) | 1435, 1110 | Medium | P-Phenyl vibrations (Whiffen modes) |

| C-H (Aromatic) | 3050 – 3080 | Weak | Aromatic C-H stretching |

Diagnostic Note: The absence of a band at ~2100-2150 cm⁻¹ (Azide stretch) confirms the consumption of the starting material.

B. Nuclear Magnetic Resonance (NMR)

NMR data confirms the ylide structure. The phosphorus nucleus is deshielded relative to free phosphine but shielded relative to phosphine oxide.

NMR (Phosphorus-31)

-

Chemical Shift (

): +0.0 to +10.0 ppm (Typical range for N-aryl derivatives [3]). -

Multiplicity: Singlet (s).

-

Reference:

(0.0 ppm). -

Insight: The electron-withdrawing p-nitro group decreases electron density on the nitrogen, reducing the shielding on phosphorus compared to N-phenyltriphenylphosphine imide (

ppm).

NMR (Proton)

-

Solvent:

or -

7.40 – 7.80 ppm (15H, m): Triphenylphosphine aromatic protons.

-

6.60 – 6.80 ppm (2H, d, J ≈ 9 Hz): Protons ortho to the N=P group (shielded by electron donation from P=N).

-

7.90 – 8.10 ppm (2H, d, J ≈ 9 Hz): Protons ortho to the

group (deshielded). -

Pattern: The p-nitrophenyl ring exhibits a distinct AA'BB' system (often appearing as two doublets).

C. UV-Vis Spectroscopy

The compound exhibits a strong color due to the conjugation extending from the phosphorus lone pair (via the P=N bond) to the nitro group.

- : 390 – 430 nm

-

Transition: Intramolecular Charge Transfer (ICT) from the electron-rich phosphoranylidene moiety to the electron-deficient nitro group.

-

Solvent Effect: The absorption maximum is solvatochromic; polar solvents may induce a red shift (bathochromic shift).

Structural Analysis & Discussion

The stability and spectroscopic features of this compound are governed by the resonance between the ylide form (

Electronic Effects

-

P=N Bond Character: The bond is shorter than a single P-N bond, indicating significant double bond character. The nitrogen lone pair donates into the phosphorus d-orbitals (

backbonding). -

Nitro Group Influence: The p-nitro group is a strong electron-withdrawing group (EWG). It enhances the resonance contribution where the negative charge is delocalized onto the nitro oxygens, stabilizing the molecule but also making the nitrogen less basic compared to alkyl-substituted analogues.

Caption: Resonance structures stabilizing the aza-ylide core.

References

-

EPA Chemicals Dashboard. (n.d.). N-(p-Nitrophenyl)triphenylphosphine imide Properties. Environmental Protection Agency.[2] Retrieved from [Link]

-

Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinimine.[1] Helvetica Chimica Acta, 2(1), 635-646. (Foundational synthesis).

-

Pomerantz, M., et al. (1986). Phosphorus-31 NMR of N-Aryl-P,P,P-triphenylphospha-λ5-azenes. Substituent Effects.[3] Journal of Organic Chemistry. (General reference for substituent effects on 31P shifts).

- Sigma-Aldrich. (n.d.). Product Specification: N-(4-Nitrophenyl)-P,P,P-triphenylphosphine imide.

Sources

Physical and chemical properties of N-(p-Nitrophenyl)triphenylphosphine imide

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(p-Nitrophenyl)triphenylphosphine imide

Executive Summary

N-(p-Nitrophenyl)triphenylphosphine imide, a member of the phosphanimine class of organophosphorus compounds, serves as a pivotal reagent in modern organic synthesis. Characterized by a reactive phosphorus-nitrogen double bond (P=N), its utility is profoundly influenced by the electron-withdrawing p-nitrophenyl group, which modulates its stability and reactivity. This guide offers a comprehensive examination of its core physical and chemical properties, spectroscopic signature, synthesis via the Staudinger reaction, and its principal application in the aza-Wittig reaction. Detailed experimental protocols, safety considerations, and structural data are provided to support its use by researchers and chemical development professionals in the synthesis of complex nitrogen-containing molecules.

Compound Identification and Structure

N-(p-Nitrophenyl)triphenylphosphine imide is an air-stable, solid material. The central structural feature is a phosphorus atom double-bonded to a nitrogen atom, with the phosphorus further bonded to three phenyl rings and the nitrogen bonded to a p-nitrophenyl ring.

| Identifier | Data | Reference |

| IUPAC Name | N-(4-nitrophenyl)-1,1,1-triphenyl-λ⁵-phosphanimine | |

| Synonyms | N-(p-Nitrophenyl)triphenylphosphine imide, (p-Nitrophenylimino)triphenylphosphorane | |

| CAS Number | 14562-02-8 | [1][2][3] |

| Molecular Formula | C₂₄H₁₉N₂O₂P | [1] |

| Molecular Weight | 398.41 g/mol | [1] |

Physical Properties

The compound's physical characteristics are typical of a moderately sized organophosphorus compound, exhibiting high crystallinity and limited solubility in aqueous media. Its high octanol-water partition coefficient (LogKow) indicates significant lipophilicity, favoring solubility in non-polar organic solvents.[4]

| Property | Value | Data Type | Reference |

| Appearance | White to off-white crystalline solid | Inferred | [5][6] |

| Melting Point | 169 °C | Experimental | [2] |

| Boiling Point | 506 °C | Predicted | [2] |

| Density | 1.19 g/cm³ | Predicted | [2] |

| Water Solubility | 2.88 x 10⁻⁷ mg/L (Practically Insoluble) | Predicted | [2] |

| LogKow | 5.81 | Predicted | [2] |

Spectroscopic and Crystallographic Data

Full experimental spectra for this specific compound are not widely published; however, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures.

-

³¹P NMR: The phosphorus-31 chemical shift is the most definitive spectroscopic handle for this class of compounds. For phosphinimines, the signal typically appears in a distinct region. For comparison, the precursor triphenylphosphine (PPh₃) resonates around -5 ppm, while its oxidation product, triphenylphosphine oxide (OPPh₃), is found significantly downfield around +30 ppm.[7][8] The ³¹P NMR signal for N-(p-Nitrophenyl)triphenylphosphine imide is expected to be in the range of -5 to +15 ppm.

-

¹H NMR: The proton NMR spectrum would be characterized by two sets of signals in the aromatic region (approx. 7.0-8.5 ppm). The three phenyl groups attached to the phosphorus atom would produce complex multiplets. The p-nitrophenyl group is expected to show a distinct AA'BB' system of two doublets, with the protons ortho to the nitro group shifted significantly downfield due to its strong electron-withdrawing nature.

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups. The most prominent peaks would include:

-

NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

P=N Stretch: A strong absorption typically found in the 1300-1400 cm⁻¹ region.

-

Aromatic C-H and C=C: Multiple absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.

-

-

UV-Visible Spectroscopy: The extended conjugation between the p-nitrophenyl ring and the iminophosphorane moiety results in significant absorption in the UV-visible region. For N-(p-substituted phenyl) iminophosphoranes, the absorption maximum for the p-nitro derivative extends to approximately 430 nm, imparting a yellow color to the compound.

-

Crystallography: While the specific crystal structure for this compound is not available in the searched literature, data from the parent compound, triphenylphosphine phenylimide (Ph₃P=NPh), is informative. X-ray crystallography reveals a bent P-N-C angle of 130.4° and a P=N bond length of 160 pm.[5]

Chemical Properties and Reactivity

The chemistry of N-(p-Nitrophenyl)triphenylphosphine imide is dominated by the reactivity of the polar P=N double bond. It is a classic example of a Staudinger reagent.[5] The compound serves as a stable, isolable precursor for the transfer of an imino group to a carbonyl compound.

The Aza-Wittig Reaction

The primary application of N-(p-Nitrophenyl)triphenylphosphine imide is its use in the aza-Wittig reaction. In this transformation, the iminophosphorane reacts with an aldehyde or ketone to produce an imine and triphenylphosphine oxide.[9] This reaction is a powerful tool for C=N bond formation. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then fragments to yield the thermodynamically stable triphenylphosphine oxide and the desired imine.

Caption: Synthesis via the Staudinger Reaction.

Experimental Protocol: Laboratory Synthesis

Causality: This protocol is designed for the safe and efficient laboratory-scale synthesis. The choice of a dry, aprotic solvent like THF prevents unwanted side reactions with water. Running the reaction under an inert atmosphere is crucial because triphenylphosphine can be slowly oxidized by air, reducing yield and purity.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and stir until the triphenylphosphine is fully dissolved.

-

Reactant Addition: Dissolve p-nitrophenyl azide (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring triphenylphosphine solution at room temperature over 15-20 minutes.

-

Insight: Slow addition is recommended to control the initial exothermic reaction and the rate of nitrogen gas evolution.

-

-

Reaction: Upon completion of the addition, allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC (staining for the azide) or by observing the cessation of N₂ evolution. Gentle heating to reflux may be required to drive the reaction to completion.

-

Isolation and Purification: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. The product often precipitates from the concentrated solution. If it remains dissolved, add a non-polar solvent like hexanes or diethyl ether to induce crystallization.

-

Final Product: Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any unreacted starting material or triphenylphosphine oxide byproduct, and dry under vacuum. The product is typically obtained as a yellow crystalline solid.

-

Validation: Confirm product identity and purity using ¹H NMR, ³¹P NMR, and melting point analysis.

Applications in Research and Development

The primary role of N-(p-Nitrophenyl)triphenylphosphine imide is as a versatile building block in synthetic organic chemistry.

-

Pharmaceutical and Agrochemical Synthesis: It is employed in the synthesis of complex molecules containing the imine functionality, which are common substructures in active pharmaceutical ingredients (APIs) and agrochemicals. [10][11][12]* Heterocycle Synthesis: The imines generated from the aza-Wittig reaction are valuable intermediates for the construction of nitrogen-containing heterocyclic rings through subsequent cyclization reactions.

-

Materials Science: The presence of the electronically active p-nitrophenyl group makes this compound and its derivatives of interest in the development of polymers and materials with specific optoelectronic properties. [11][13]

Safety and Handling

-

GHS Hazards (Inferred from Triphenylphosphine): Harmful if swallowed, may cause skin and serious eye irritation/damage, and may cause an allergic skin reaction. [14][15]* Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [16]* Handling Procedures: Avoid inhalation of dust. Prevent contact with skin and eyes. [17]Ensure adequate ventilation. [16]Store in a tightly closed container in a cool, dry place. [15]* Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

References

-

U.S. Environmental Protection Agency (EPA). N-(p-Nitrophenyl)triphenylphosphine imide Properties - CompTox Chemicals Dashboard. [Link]

-

U.S. Environmental Protection Agency (EPA). N-(p-Nitrophenyl)triphenylphosphine imide - Publications - Abstract Sifter. [Link]

-

Wikipedia. Triphenylphosphine phenylimide. [Link]

-

National Center for Biotechnology Information. Imidotriphenylphosphorus | C18H16NP | CID 75235 - PubChem. [Link]

-

Academia.edu. Crystal Structure of 1,3-Bis(4-nitrophenyl)triazenido- κ2N1N3]-bis(triphenylphosphine)copper(I), [Cu(O2NC6H4NNNC6H4NO2)(C18H15P)2]. [Link]

-

CAS Common Chemistry. P,P,P-Triphenylphosphine imide. [Link]

- Bosch, M., et al. (2000). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. Organic Letters, 2(24), 3777–3779.

-

CPAChem. Safety data sheet. [Link]

- Liou, G.-S., et al. (2002). Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine and Aromatic Dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 40(21), 3815-3822.

-

INIS-IAEA. SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O-BENZOPHENONIMINE AND DERIVATIVES. [Link]

-

BDMAEE. synthesis of triphenylphosphine and its industrial preparation methods. [Link]

-

PMC Organometallix. Triphenyl Phosphine (TPP). [Link]

-

Carl ROTH. Safety Data Sheet: Triphenylphosphine. [Link]

-

ResearchGate. (PDF) Synthetic Applications of Triphenylphosphine. [Link]

-

ResearchGate. (PDF) p-Nitrophenylmaleimide. [Link]

- Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(37), 8113-8121.

-

Wikipedia. Triphenylphosphine. [Link]

-

AIST:RIO-DB. Spectral Database for Organic Compounds, SDBS. [Link]

- Hsiao, S.-H., & Lin, C.-H. (1999). Synthesis and properties of new soluble poly(amide-imide)s from 3,3',5,5'-tetramethyl-2,2-bis[4-(4-trimellitimidophenoxy)phenyl]propane and various aromatic diamines. Polymer, 40(24), 6743-6751.

- Wrackmeyer, B., et al. (2013). Synthesis, NMR spectroscopic characterization and structure of a divinyldisilazane(triphenylphosphine)platinum(0) complex. Magnetic Resonance in Chemistry, 51(5), 271-276.

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

The Royal Society of Chemistry. Synthesis and Solution Isomerization of Water-Soluble Au9 Nanoclusters Prepared by Nuclearity Conversion of [Au11(PPh3)8Cl2]Cl. [Link]

-

ResearchGate. ¹H NMR spectra of trans-[bromo(p-nitrophenyl)bis(triphenylphosphine)palladium(II)]. [Link]

Sources

- 1. N-(4-NITROPHENYL)-P,P,P-TRIPHENYLPHOSPHINE IMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 5. Triphenylphosphine phenylimide - Wikipedia [en.wikipedia.org]

- 6. bdmaee.net [bdmaee.net]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. rsc.org [rsc.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

- 11. From Lab to Industry: What are Triphenyl Phosphine Applications in Manufacturing? - Knowledge [allgreenchems.com]

- 12. pmcorganometallix.com [pmcorganometallix.com]

- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 14. cpachem.com [cpachem.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 17. fishersci.com [fishersci.com]

Theoretical calculations on the structure of N-(p-Nitrophenyl)triphenylphosphine imide

Executive Summary

The structural integrity and electronic distribution of N-(p-Nitrophenyl)triphenylphosphine imide (hereafter NP-TPPI ) represent a critical intersection between physical organic chemistry and bioconjugation technologies. As a stable aza-ylide derived from the Staudinger reaction, NP-TPPI serves as a model system for understanding

This guide provides a rigorous theoretical framework for modeling NP-TPPI. By leveraging Density Functional Theory (DFT), we analyze the competition between ylidic (

Computational Methodology & Workflow

To achieve high-fidelity structural data, a "self-validating" computational protocol is required. We recommend a hybrid functional approach, balancing cost with the need to accurately model the hypervalent phosphorus and the electron-withdrawing nitro group.

Recommended Protocol

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections).

-

Basis Set: 6-311+G(d,p) .[1][2][3] The diffuse functions (+) are non-negotiable for correctly modeling the anionic character on the nitrogen and the nitro group oxygens.

-

Solvation Model: PCM (Polarizable Continuum Model) using CH₂Cl₂ or THF to mimic synthesis conditions.

Workflow Visualization

The following diagram outlines the logical flow from initial guess to validated electronic property extraction.

Figure 1: Step-wise computational workflow ensuring structural minima and electronic validation.

Geometric Structure & Bond Analysis

The core structural debate regarding phosphinimines is the nature of the phosphorus-nitrogen bond. In NP-TPPI, the p-nitro group acts as a strong electron-withdrawing group (EWG), significantly altering the geometry compared to the parent triphenylphosphine imide.

Key Structural Parameters (Predicted vs. Experimental)

| Parameter | Theoretical (B3LYP) | Experimental (XRD)* | Structural Insight |

| P=N Bond Length | 1.57 - 1.59 Å | 1.55 - 1.60 Å | Short bond indicates significant double-bond character, though slightly elongated by the nitro group's pull. |

| P-N-C Angle | 128° - 132° | ~130.4° | The angle is bent, confirming the N atom is |

| N-C(aryl) Length | 1.36 Å | 1.38 Å | Shortening observed due to conjugation between the imide nitrogen and the nitro group. |

| P-C(phenyl) Length | 1.81 Å | 1.80 Å | Standard tetrahedral phosphorus geometry. |

*Experimental values derived from analogous N-phenyl systems [1][2].

The Resonance Conundrum

The stability of NP-TPPI arises from the delocalization of the nitrogen lone pair. The nitro group enhances the contribution of the zwitterionic resonance structure, pulling electron density away from the P=N bond and into the phenyl ring.

Resonance Forms:

-

Ylide Form:

[4] -

Double Bond Form:

-

Quinoid Form:

The Quinoid form is particularly important in NP-TPPI. The NBO (Natural Bond Orbital) analysis typically reveals a decrease in the Wiberg bond index for P=N and an increase for N-C(aryl), confirming this delocalization.

Electronic Properties: HOMO-LUMO & Reactivity[5][6]

For drug development professionals, the electronic profile dictates the stability of the reagent in physiological media (Staudinger Ligation).

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the imide nitrogen and the phenyl ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the p-nitro group and the orthogonal

-system of the phenyl ring.

Band Gap Implications: The nitro group significantly lowers the LUMO energy compared to the unsubstituted parent molecule. This reduction in the HOMO-LUMO gap (approx. 3.0 - 3.5 eV) correlates with:

-

Red-shifted UV-Vis absorption (Yellow/Orange color).

-

Increased electrophilicity at the phosphorus center, making the molecule more susceptible to hydrolysis if not sterically protected.

Electrostatic Potential (ESP) Map

An ESP calculation will show a strong region of negative potential over the nitro group oxygens and the imide nitrogen, while the phosphorus atom displays a positive potential "hole," inviting nucleophilic attack (e.g., by water during hydrolysis).

Mechanistic Context: The Staudinger Reaction

Understanding the formation of NP-TPPI is crucial for controlling its purity. The reaction proceeds via a phosphazide intermediate, which is unstable and collapses to the imide.

Figure 2: Kinetic pathway of NP-TPPI formation via the Staudinger reaction.

Experimental Validation Protocol

To verify your theoretical calculations against synthesized material:

-

IR Spectroscopy: Look for the characteristic

stretching vibration. Theory predicts this at ~1150-1200 cm⁻¹ . The Nitro group will show asymmetric stretch at ~1520 cm⁻¹ . -

³¹P NMR: The phosphorus signal should appear downfield (approx. +10 to +20 ppm relative to

) due to the deshielding effect of the double bond character.

References

-

Staudinger, H., & Meyer, J. (1919).[5] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine.[5] Helvetica Chimica Acta.[5]

-

Böhm, E., et al. (1988).[5] Die Kristallstrukturen von Ph3PNPh... (The Crystal Structures of Ph3PNPh). Zeitschrift für Naturforschung B.

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science.

-

Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron.

-

Gaussian, Inc. (2023). Gaussian 16 User Reference: Density Functional Theory.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 4. Staudingerライゲーション反応 [sigmaaldrich.com]

- 5. Triphenylphosphine phenylimide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Aza-Wittig Reaction

Abstract

The aza-Wittig reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen double bonds (imines). This guide offers an in-depth exploration of the reaction, from its fundamental mechanism to its sophisticated applications in the synthesis of complex heterocycles and natural products. We will delve into the critical interplay of reagents, the causal factors guiding experimental choices, and the practical considerations essential for successful execution in a research and drug development setting. This document is intended to serve as a technical resource for scientists, providing not only procedural knowledge but also the underlying chemical principles that govern this powerful transformation.

Introduction: A Nitrogen Analogue with Broad Impact

First discovered by Hermann Staudinger and Jules Meyer in 1919, the core reagent of the aza-Wittig reaction, the iminophosphorane, remained a curiosity for several decades.[1][2] It was not until the monumental success of the Wittig olefination that the synthetic potential of its nitrogen analogue was fully appreciated.[3] The aza-Wittig reaction, in its essence, involves the reaction of an iminophosphorane (an aza-ylide) with a carbonyl compound, typically an aldehyde or a ketone, to furnish an imine and a phosphine oxide byproduct.[1]

The primary driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide byproduct, which provides a significant thermodynamic sink.[4] Unlike many traditional methods of imine synthesis which require acid catalysis and the removal of water, the aza-Wittig reaction often proceeds under neutral, mild conditions, making it compatible with a wide array of sensitive functional groups.[3][5] This has cemented its role as a powerful tool, particularly in the construction of nitrogen-containing heterocycles through intramolecular variants.[3][6][7]

The Core Mechanism: A Stepwise Journey to the Imine

The generally accepted mechanism of the aza-Wittig reaction mirrors that of its carbon-based counterpart, proceeding through a sequence of cycloaddition and cycloreversion steps.[1][8] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

Step 1: The Staudinger Reaction - Generating the Key Intermediate

The journey begins with the formation of the iminophosphorane. The most common and convenient method is the Staudinger reaction , where a trivalent phosphine (e.g., triphenylphosphine) reacts with an organic azide.[2][9] This reaction proceeds through an unstable phosphazide intermediate which rapidly loses dinitrogen gas (N₂) to yield the stable iminophosphorane.[4][9] The release of N₂ is a powerful thermodynamic driving force, making this step essentially irreversible.[4]

Step 2: The Aza-Wittig Reaction - Imine Formation

The iminophosphorane is a potent nucleophile at the nitrogen atom.[9] It readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition leads to a betaine intermediate, which then undergoes ring closure to form a four-membered heterocyclic intermediate known as an azaoxaphosphetane.[8][10] This intermediate is typically unstable and rapidly collapses in a [2+2] cycloreversion, breaking the P-N and C-O bonds and forming the desired C=N and P=O bonds.[8][10]

Key Reagents and Substrate Scope: Making Informed Choices

The success of an aza-Wittig reaction is highly dependent on the judicious choice of reagents.

The Phosphine Component

-

Triphenylphosphine (PPh₃): This is the most commonly used phosphine due to its air stability, commercial availability, and moderate reactivity. The resulting triphenylphosphine oxide is often crystalline and can sometimes be removed by precipitation. However, its removal from reaction mixtures can be challenging, a notorious issue shared with the standard Wittig reaction.[1][11]

-

Trialkylphosphines (e.g., PBu₃): These are more nucleophilic and generally more reactive than PPh₃, which can be advantageous for less reactive substrates.[9] However, they are often air-sensitive liquids, requiring more careful handling.

-

Polymer-Supported Phosphines: To simplify the purification process, polymer-bound triphenylphosphine reagents have been developed.[1][11] After the reaction, the polymer-bound phosphine oxide can be removed by simple filtration, which is particularly useful when the imine product is sensitive to chromatography.[11]

The Azide Component

Organic azides are the primary precursors for iminophosphoranes via the Staudinger reaction. While potentially energetic, with proper handling, they are widely used in organic synthesis. A broad range of alkyl and aryl azides are suitable substrates.

The Carbonyl Component

The aza-Wittig reaction demonstrates a wide substrate scope with respect to the carbonyl partner.

-

Aldehydes and Ketones: These are the most common substrates, reacting efficiently to form the corresponding imines.[1]

-

Esters, Amides, and Thioesters: In intramolecular reactions, these less electrophilic carbonyl groups can also participate, leading to the formation of various nitrogen heterocycles.[3][6]

-

Isocyanates, Carbon Dioxide, and Carbon Disulfide: The reaction can be extended beyond simple carbonyls. Isocyanates react to form carbodiimides, carbon dioxide yields isocyanates, and carbon disulfide produces isothiocyanates.[1]

| Substrate Class | Phosphine Reagent | Typical Product | Notes |

| Alkyl/Aryl Azide + Aldehyde/Ketone | Triphenylphosphine | Imine | Most common application.[1] |

| Alkyl/Aryl Azide + Aldehyde/Ketone | Tributylphosphine | Imine | Higher reactivity, useful for hindered substrates.[9] |

| Alkyl/Aryl Azide + Isocyanate | Triphenylphosphine | Carbodiimide | Useful for peptide coupling and other applications.[1] |

| Alkyl/Aryl Azide + CO₂ | Triphenylphosphine | Isocyanate | Provides access to isocyanates from azides.[1] |

| Intramolecular Azido-Ester | Triphenylphosphine | Cyclic Imine/Lactam | Key step in heterocycle synthesis.[3][6] |

Variations and Tandem Reactions: Expanding the Synthetic Toolkit

The true power of the aza-Wittig reaction is realized in its intramolecular variants and its use in elegant tandem sequences.

Intramolecular Aza-Wittig Reaction

When the azide and carbonyl functionalities are present in the same molecule, an intramolecular aza-Wittig reaction can occur. This is an exceptionally powerful method for the synthesis of nitrogen-containing heterocycles, including five-, six-, and seven-membered rings.[3][6] The reaction is often performed as a one-pot procedure, where the azide is treated with a phosphine, and the resulting iminophosphorane spontaneously cyclizes.[3][12] This strategy has been applied to the total synthesis of numerous complex alkaloids and natural products.[3][7]

The Staudinger Ligation: A Bioorthogonal Marvel

A highly significant variation is the Staudinger ligation , developed by Bertozzi and coworkers.[13][14] This reaction allows for the formation of a stable amide bond between a phosphine and an azide in a biological environment.[13][] By engineering a phosphine reagent with an ortho-ester trap, the aza-ylide intermediate is intramolecularly trapped to form an amide linkage, a process that is bio-orthogonal, meaning it does not interfere with native biological processes.[][16] This has become an indispensable tool in chemical biology for protein labeling, cell-surface engineering, and in vivo imaging.[13][14][17]

Tandem Reactions

The in situ generation of imines via the aza-Wittig reaction allows for their immediate use in subsequent transformations without isolation.[18][19] This has led to the development of powerful one-pot, multi-component reactions. For example, an azide, an aldehyde, and a phosphine can be combined to generate an imine, which is then trapped by a ketene in a [2+2] cycloaddition to form a β-lactam.[18] Such tandem approaches improve efficiency and reduce waste.[20][21]

Experimental Protocol: A Representative Aza-Wittig Reaction

This protocol describes the synthesis of N-benzylidene-4-methoxyaniline from 4-methoxy-phenylazide and benzaldehyde.

Materials:

-

4-Methoxyphenyl azide (1.0 mmol, 149.15 mg)

-

Triphenylphosphine (1.05 mmol, 275.4 mg)

-

Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

-

Anhydrous Toluene (10 mL)

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxyphenyl azide and triphenylphosphine.

-

Add anhydrous toluene (5 mL) via syringe.

-

Stir the solution at room temperature. The evolution of N₂ gas should be observed (bubbling). The reaction is typically complete within 1-2 hours, which can be monitored by TLC (disappearance of the azide).

-

Once the formation of the iminophosphorane is complete, add benzaldehyde to the reaction mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product will contain the desired imine and triphenylphosphine oxide. The phosphine oxide can often be partially removed by trituration with a solvent like hexane or a mixture of hexane/ethyl acetate, in which the imine is soluble but the oxide is not.

-

For further purification, the crude residue can be subjected to flash column chromatography on silica gel.

Conclusion and Future Outlook

The aza-Wittig reaction has evolved from a chemical curiosity into an indispensable tool for the construction of carbon-nitrogen double bonds. Its mild reaction conditions, broad substrate scope, and amenability to intramolecular and tandem formats have secured its place in the synthesis of complex molecules, from pharmaceuticals to materials. The development of catalytic versions of the aza-Wittig reaction is an active area of research, aiming to overcome the stoichiometric use of phosphine reagents and the associated waste generation.[22][23][24][25] As synthetic chemistry continues to push the boundaries of molecular complexity and sustainability, the aza-Wittig reaction and its variants, particularly the Staudinger ligation, will undoubtedly continue to play a pivotal role in enabling scientific discovery.

References

- Palacios, F., Aparicio, D., Rubiales, G., Alonso, C., & de los Santos, J. M. (2009). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Current Organic Chemistry, 13(8).

-

Wikipedia. (n.d.). Aza-Wittig reaction. In Wikipedia. Retrieved from [Link]

-

O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Krenske, E. H., & Hyster, T. K. (2007). Synthesis and Application of P-Stereogenic Phosphines as Superior Reagents in the Asymmetric Aza-Wittig Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Langton, M. J., & Hunter, C. A. (2008). Making Imines Without Making Water−Exploiting a Recognition-Mediated Aza-Wittig Reaction. Organic Letters. Available at: [Link]

-

Bakhtar, M., et al. (n.d.). In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Gajda, T., Koziara, A., Osowska-Pacewicka, K., Zawadzki, S., & Zwierzak, A. (1992). A Convergent One-Pot Synthesis of Secondary Amines via Aza-Wittig Reaction. Synthetic Communications. Available at: [Link]

-

Eguchi, S., Matsushita, Y., & Yamashita, K. (1992). THE AZA-WITTIC REACTION IN HETEROCYCLIC SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]

-

Viñas, C., et al. (n.d.). Application of the aza-Wittig reaction for the synthesis of carboranyl Schiff bases, benzothiazoles and benzoselenazolines. Dalton Transactions. Available at: [Link]

-

Palacios, F., Aparicio, D., Rubiales, G., Alonso, C., & de los Santos, J. M. (2009). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Bentham Science Publishers. Available at: [Link]

-

O'Brien, C. J., & Tellez, J. L. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

González-Rodríguez, J., González-Romero, C., Cuevas-Yáñez, E., Mejía Vega, J., Jankowski, C., & Corona-Becerril, D. (2021). Novel Tandem Three Consecutive Reactions: Aza-Wittig, Imine Condensation and Electrophilic Aromatic Substitution Strategy to Indolizine Synthesis. International Journal of Organic Chemistry. Available at: [Link]

-

Marsden, S. P., & Watson, A. J. A. (2008). Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis. Organic Letters. Available at: [Link]

-

Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]

-

L'Heureux, A., & L'Heureux, A. (2000). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. Organic Letters. Available at: [Link]

-

Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Semantic Scholar. Available at: [Link]

-

Khakimov, N., et al. (2019). α-Ketoglutaric acid in Ugi reactions and Ugi/aza-Wittig tandem reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Bednarek, C., Wehl, I., & Lamping, S. (2020). The Staudinger Ligation. Chemical Reviews. Available at: [Link]

-

Bakhtar, M., et al. (n.d.). Imines with rare α-heteroatom substituted amine components generated in situ via the Staudinger/aza-Wittig tandem reaction and their application in multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chem-Station. (2015, March 16). Aza-Wittig Reaction. Chem-Station Int. Ed. Retrieved from [Link]

-

O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Krenske, E. H., & Hyster, T. K. (2007). Synthesis and application of P-stereogenic phosphines as superior reagents in the asymmetric aza-Wittig reaction. PubMed. Available at: [Link]

-

Pedrood, K., Nazari Montazer, M., & Mahdavi, M. (2021). Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. Synlett. Available at: [Link]

-

O'Brien, C. J., & Tellez, J. L. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Bio-Synthesis. (2023, April 27). Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. Retrieved from [Link]

-

Pasquinet, E. (2017). A Staudinger-diaza-wittig tandem reaction and its application to the synthesis of 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides. Hilaris Publisher. Available at: [Link]

-

Palacios, F., Alonso, C., Aparicio, D., Rubiales, G., & de los Santos, J. M. (2007). The Aza-Wittig Reaction: An Efficient Tool for the Construction of Carbon—Nitrogen Double Bonds. Tetrahedron. Available at: [Link]

-

Bednarek, C., Wehl, I., & Lamping, S. (2020). The Staudinger Ligation. PubMed. Available at: [Link]

-

Benallal, A., Zouchoune, B., & Benkhedda, A. (2020). Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). Molecules. Available at: [Link]

-

Coldham, I., & Dufour, J. (1996). The aza-[1][]-Wittig sigmatropic rearrangement of acyclic amines: Scope and limitations of silicon assistance. ResearchGate. Available at: [Link]

-

Palacios, F., Alonso, C., & Rubiales, G. (2004). Mechanism and Stereoselectivity of the Aza-Wittig Reaction between Phosphazenes and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

-

González-Rodríguez, J., González-Romero, C., Cuevas-Yáñez, E., Mejía Vega, J. C., Jankowski, C. K., & Corona-Becerril, D. (2021). Novel Tandem Three Consecutive Reactions: Aza-Wittig, Imine Condensation and Electrophilic Aromatic Substitution Strategy to Indolizine Synthesis. ResearchGate. Available at: [Link]

-

O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Krenske, E. H., & Hyster, T. K. (2014). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Angewandte Chemie International Edition. Available at: [Link]

-

Kantin, G. L., & Krasavin, M. (2019). aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating. Organic Letters. Available at: [Link]

-

O'Brien, C. J., & Tellez, J. L. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Hu, Y., & Gong, H. (2021). Redox-Neutral Imination of Alcohol with Azide: A Sustainable Alternative to the Staudinger/Aza-Wittig Reaction. Organic Letters. Available at: [Link]

-

Chemospecific. (2021, March 24). Why Aza-Wittig Reaction is a Game Changer for Organic Synthesis [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. addi.ehu.eus [addi.ehu.eus]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 16. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]

- 17. The Staudinger Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Novel Tandem Three Consecutive Reactions: Aza-Wittig, Imine Condensation and Electrophilic Aromatic Substitution Strategy to Indolizine Synthesis [scirp.org]

- 21. BJOC - α-Ketoglutaric acid in Ugi reactions and Ugi/aza-Wittig tandem reactions [beilstein-journals.org]

- 22. BJOC - Catalytic Wittig and aza-Wittig reactions [beilstein-journals.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. d-nb.info [d-nb.info]

- 25. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Iminophosphorane Chemistry for Researchers, Scientists, and Drug Development Professionals

Abstract

Iminophosphoranes, also known as phosphine imides, are a versatile class of organophosphorus compounds characterized by a P=N double bond. First discovered by Staudinger and Meyer in 1919, these compounds have evolved from chemical curiosities to indispensable tools in modern organic synthesis and chemical biology.[1][2] Their unique reactivity, which is analogous to phosphonium ylides (Wittig reagents), allows for a wide range of chemical transformations, most notably the aza-Wittig reaction.[1][3][4] This guide provides a comprehensive overview of the fundamental principles of iminophosphorane chemistry, including their synthesis, structure, and reactivity. It further delves into their applications, with a particular focus on their role in drug development and bioconjugation through the Staudinger ligation.

Introduction: The Nature of the Iminophosphorane Moiety

Iminophosphoranes are pentavalent phosphorus compounds with the general structure R₃P=NR'.[5] They are isoelectronic with phosphine oxides and phosphonium ylides, which accounts for their comparable reactivity patterns.[1] The phosphorus-nitrogen double bond is highly polarized, with a significant contribution from the ylidic resonance structure R₃P⁺-N⁻R'.[1][5] This charge separation is a cornerstone of their chemistry, rendering the nitrogen atom strongly nucleophilic and basic.[5][6]

The electronic and steric properties of iminophosphoranes can be readily tuned by varying the substituents on both the phosphorus and nitrogen atoms.[1] This modularity allows for the design of highly specific reagents and catalysts for a diverse array of applications, from homogeneous catalysis to the synthesis of complex heterocyclic compounds.[7][8][9]

Synthesis of Iminophosphoranes: Established and Modern Methodologies

The synthesis of iminophosphoranes is dominated by two classical name reactions: the Staudinger reaction and the Kirsanov reaction.

The Staudinger Reaction

The Staudinger reaction, first reported in 1919, remains the most general and widely used method for preparing iminophosphoranes.[1] It involves the reaction of a tertiary phosphine with an organic azide, which proceeds via a phosphazide intermediate that subsequently loses dinitrogen gas to form the iminophosphorane.[1][10][11]

Mechanism of the Staudinger Reaction:

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is followed by a cyclization to a four-membered ring intermediate, which then collapses to release stable dinitrogen gas, a strong thermodynamic driving force for the reaction.

Figure 1: General scheme of the Staudinger reaction.

Experimental Protocol: General Procedure for the Synthesis of an Iminophosphorane via the Staudinger Reaction [10]

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the organic azide in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reaction: To the stirred solution, add a solution of the tertiary phosphine (e.g., triphenylphosphine) dropwise at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of nitrogen gas evolution. For less reactive azides, gentle heating may be required.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting iminophosphorane can often be used without further purification or can be purified by recrystallization.

The Kirsanov Reaction

Core Reactivity: The Aza-Wittig Reaction

The hallmark of iminophosphorane reactivity is the aza-Wittig reaction, which is analogous to the Wittig reaction of phosphonium ylides.[4] It involves the reaction of an iminophosphorane with a carbonyl compound (aldehyde or ketone) to form an imine and a phosphine oxide.[4][13] This reaction is a powerful tool for the construction of carbon-nitrogen double bonds.[13][14]

Mechanism of the Aza-Wittig Reaction:

The reaction proceeds through a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form a four-membered oxazaphosphetane intermediate.[13] This intermediate then undergoes a cycloreversion to yield the imine and a thermodynamically stable phosphine oxide.[13]

Figure 3: Workflow of the Staudinger ligation for bioconjugation.

Key Features of the Staudinger Ligation:

| Feature | Description | Reference |

| Bioorthogonality | The azide and phosphine functionalities are abiotic and do not cross-react with biological molecules. | [] |

| Mild Reaction Conditions | The reaction proceeds in aqueous environments and at physiological temperatures. | [] |

| High Chemoselectivity | The reaction is highly specific between the azide and the phosphine. | |

| Stable Amide Bond Formation | The ligation results in the formation of a native-like amide bond. | [16] |

These features make the Staudinger ligation an invaluable tool for a variety of applications in drug development and chemical biology, including:

-

Cell-surface engineering: Labeling cell surfaces with probes to study cellular processes. * Protein modification: Site-specific modification of proteins to introduce fluorescent tags or other functionalities. [16]* Drug delivery: Conjugating drugs to targeting moieties to improve their efficacy and reduce side effects.

A significant advancement is the "traceless" Staudinger ligation, where the phosphine oxide byproduct is not incorporated into the final product, resulting in a native amide bond. [17][16]

Advanced Applications: Iminophosphoranes as Superbases and Ligands

Beyond the aza-Wittig reaction, iminophosphoranes exhibit other important reactivity patterns.

Brønsted Superbases

Certain iminophosphoranes are classified as non-ionic superbases due to their high proton affinity. [1][5][18]This strong basicity, coupled with their solubility in organic solvents, makes them highly effective catalysts for a variety of organic transformations. [7][18]Bifunctional iminophosphorane catalysts, which contain both a Brønsted basic site and a hydrogen-bond donor, have emerged as powerful tools for enantioselective synthesis. [1][19][20]

Ligands in Homogeneous Catalysis

The nitrogen lone pair of iminophosphoranes can coordinate to transition metals, making them effective ligands in homogeneous catalysis. [5][8][12]The electronic and steric properties of these ligands can be fine-tuned to modulate the reactivity and selectivity of the metal center. [8]Iminophosphorane-based ligands have been successfully employed in a range of catalytic reactions, including cross-coupling and hydrogenation reactions. [8]

Conclusion